acetic acid

Catalog No.
S1513464
CAS No.
17217-83-3
M.F
C2H4O2
M. Wt
64.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid

CAS Number

17217-83-3

Product Name

acetic acid

IUPAC Name

acetic acid

Molecular Formula

C2H4O2

Molecular Weight

64.05 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2

InChI Key

QTBSBXVTEAMEQO-NUQCWPJISA-N

SMILES

CC(=O)O

Canonical SMILES

CC(=O)O

Isomeric SMILES

CC(=[18O])[18OH]

Acetic acid, chemically known as ethanoic acid, is a colorless, pungent liquid with the molecular formula C2H4O2\text{C}_2\text{H}_4\text{O}_2 or CH3COOH\text{CH}_3\text{COOH}. It is a weak acid characterized by its carboxyl functional group, which contributes to its acidic properties. Acetic acid is commonly found in vinegar, where it is present in a diluted form. In its pure state, it is referred to as glacial acetic acid due to its ability to form ice-like crystals at low temperatures (melting point of 16.6 °C) . The compound is highly soluble in water and serves as a polar protic solvent.

The primary function of acetic acid-18O2 lies in its ability to act as a tracer molecule in biological systems. When introduced into an organism, scientists can track its incorporation into various cellular components by analyzing the presence of ¹⁸O using techniques like mass spectrometry []. This allows researchers to investigate the metabolic pathways involved in the utilization of acetic acid and understand its role in different biological processes.

Isotope Tracer Studies:

Acetic acid-18O2, also written as CH3C(18O)2H, is a valuable tool in scientific research due to the presence of the stable isotope oxygen-18 (¹⁸O) in its structure. This isotope acts as a tracer, allowing researchers to track the movement and transformation of acetic acid in various systems.

One prominent application is in metabolism studies. By feeding organisms acetic acid-18O2 and analyzing the isotopic enrichment in different metabolites, scientists can gain insights into the pathways and mechanisms involved in the breakdown and utilization of acetic acid. This information is crucial for understanding various biological processes, including energy production, fatty acid synthesis, and the gut microbiome .

Mechanistic Studies of Chemical Reactions:

Acetic acid-18O2 can also be used to elucidate the mechanisms of chemical reactions involving acetic acid. By selectively labeling specific oxygen atoms in the molecule, researchers can determine the origin of the oxygen atoms present in the products. This information helps them understand the reaction steps and identify potential intermediates.

For example, in studies investigating the decarboxylation of acetic acid, the use of acetic acid-18O2 allows researchers to differentiate between the two oxygen atoms and determine whether both or only one is released as carbon dioxide during the reaction .

Synthesis of isotopically labeled compounds:

Acetic acid-18O2 can serve as a starting material for the synthesis of other isotopically labeled compounds. These labeled molecules can then be used in various research applications, such as studying protein-protein interactions, investigating enzyme activity, and developing new diagnostic tools.

For instance, by reacting acetic acid-18O2 with specific enzymes, researchers can obtain isotopically labeled amino acids containing the ¹⁸O isotope. These labeled amino acids can then be incorporated into proteins, allowing scientists to study protein folding, dynamics, and interactions with other molecules .

Environmental and Geo-chemical studies:

Acetic acid is a common organic molecule found in various environmental settings, including soil, water, and the atmosphere. By analyzing the isotopic composition of acetic acid in these environments, researchers can gain insights into its origins, degradation processes, and interactions with other components.

For example, the ¹⁸O enrichment of acetic acid in the atmosphere can be used to study the sources of atmospheric acetic acid, such as emissions from vegetation or industrial activities .

Typical of carboxylic acids:

  • Decomposition: When heated above 440 °C, acetic acid can decompose into methane and carbon dioxide or into water and ethanone:
    • CH3COOH+HeatCO2+CH4\text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{CO}_2+\text{CH}_4
    • CH3COOH+HeatH2C=C=O+H2O\text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{H}_2\text{C}=\text{C}=\text{O}+\text{H}_2\text{O}
  • Corrosion of Metals: Acetic acid reacts with metals such as magnesium, zinc, and iron to form acetate salts:
    • 2CH3COOH+MgMg CH3COO 2+H22\text{CH}_3\text{COOH}+\text{Mg}\rightarrow \text{Mg CH}_3\text{COO }_2+\text{H}_2
  • Neutralization: It reacts with bases to form metal acetates:
    • CH3COOH+KOHCH3COOK+H2O\text{CH}_3\text{COOH}+\text{KOH}\rightarrow \text{CH}_3\text{COOK}+\text{H}_2\text{O}
  • Reactions with Carbonates: Acetic acid reacts with carbonates to produce carbon dioxide and water:
    • 2CH3COOH+Na2CO32CH3COONa+CO2+H2O2\text{CH}_3\text{COOH}+\text{Na}_2\text{CO}_3\rightarrow 2\text{CH}_3\text{COONa}+\text{CO}_2+\text{H}_2\text{O} .

Acetic acid exhibits several biological activities. It plays a role in metabolic processes, particularly in the conversion of carbohydrates into energy through the Krebs cycle. Additionally, acetic acid has antimicrobial properties, making it effective against certain bacteria and fungi. This property is utilized in food preservation and sanitation. Moreover, studies have shown that acetic acid can influence glucose metabolism and may aid in weight management by enhancing satiety .

Acetic acid is synthesized through various methods:

  • Carbonylation of Methanol: The most common industrial method involves the reaction of methanol with carbon monoxide under high pressure and temperature, often using a metal catalyst:
    • CH3OH+HICH3I+H2O\text{CH}_3\text{OH}+\text{HI}\rightarrow \text{CH}_3\text{I}+\text{H}_2\text{O}
    • CH3I+COCH3COI\text{CH}_3\text{I}+\text{CO}\rightarrow \text{CH}_3\text{COI}
  • Oxidation of Ethylene: Ethylene can be oxidized to acetic acid using palladium catalysts:
    • O2+C2H4CH3COOH[2]O_2+C_2H_4→CH_3COOH[2].
  • Fermentation: Certain anaerobic bacteria can convert sugars directly into acetic acid without forming ethanol as an intermediate:
    • C6H12O63CH3COOH[2][4]C_6H_{12}O_6→3CH_3COOH[2][4].

Acetic acid has a wide range of applications:

  • Food Industry: Used as a preservative and flavoring agent (vinegar).
  • Chemical Industry: Serves as a precursor for the synthesis of various chemicals including acetate esters, acetic anhydride, and synthetic fibers.
  • Pharmaceuticals: Utilized in the production of drugs and as a solvent.
  • Agriculture: Employed as a herbicide and fungicide .

Research has demonstrated that acetic acid interacts with various biological systems. For instance, it can modulate insulin sensitivity and glucose metabolism in humans. Studies indicate that consuming vinegar (which contains acetic acid) may lower blood glucose levels after meals. Furthermore, its antimicrobial properties make it effective against pathogens in food products and during food processing .

Several compounds share similarities with acetic acid due to their carboxylic nature. Below are some notable comparisons:

CompoundMolecular FormulaUnique Features
Formic AcidHCOOHHCOOHSimplest carboxylic acid; found in ant venom
Propionic AcidC2H5COOHC_2H_5COOHUsed as a preservative; has a longer carbon chain
Butyric AcidC3H7COOHC_3H_7COOHFound in rancid butter; contributes to odor
Lactic AcidC3H6O3C_3H_6O_3Produced during fermentation; important in muscle metabolism

Uniqueness of Acetic Acid

Acetic acid is unique due to its dual role as both a food additive and an industrial chemical. Its ability to act as both a weak acid and a solvent makes it versatile across multiple applications. Additionally, its presence in vinegar connects it to culinary uses that are culturally significant worldwide .

Methanol Carbonylation: Monsanto vs. Cativa Process Innovations

The catalytic carbonylation of methanol represents the dominant industrial method for acetic acid production, accounting for approximately 60% of global production capacity. This process has undergone significant technological evolution over the decades, with the Monsanto and Cativa processes representing key milestones in industrial chemistry.

The Monsanto process, developed initially by BASF in 1960 and subsequently improved by Monsanto Company in 1966, revolutionized acetic acid production through the carbonylation of methanol using a rhodium-based catalyst system. This process operates at moderate conditions of 30-60 atm pressure and 150-200°C temperature, delivering remarkable selectivity exceeding 99%.

The catalytic cycle of the Monsanto process involves several key steps centered around a rhodium catalyst. The catalytically active species is the anion cis-[Rh(CO)₂I₂]⁻, which undergoes oxidative addition with methyl iodide to form a hexacoordinate species [(CH₃)Rh(CO)₂I₃]⁻. This intermediate rapidly transforms through methyl migration to a carbonyl ligand, forming a pentacoordinate acetyl complex [(CH₃CO)Rh(CO)I₃]⁻. The cycle completes when this complex reacts with carbon monoxide and undergoes reductive elimination to release acetyl iodide, which is subsequently hydrolyzed to acetic acid. The rate-determining step has been identified as the oxidative addition of methyl iodide to the catalyst.

The Cativa process, developed by BP Chemicals in the late 1990s, represents a significant advancement over the Monsanto process and has largely supplanted it in modern industrial production. This process utilizes an iridium-based catalyst system, specifically the anionic complex diiododicarbonyliridate(I) [Ir(CO)₂I₂]⁻. Although initial studies by Monsanto had shown iridium to be less active than rhodium for methanol carbonylation, subsequent research demonstrated that iridium catalysts could be significantly enhanced when promoted by ruthenium.

Table 1: Comparison of Monsanto and Cativa Process Characteristics

ParameterMonsanto ProcessCativa Process
CatalystRhodium-based: [Rh(CO)₂I₂]⁻Iridium-based: [Ir(CO)₂I₂]⁻
PromotersNoneRuthenium
Operating temperature150-200°C150-200°C
Operating pressure30-60 atm30-60 bar
Water requirementHigherLower
By-product formationHigher (e.g., propionic acid)Lower
Water-gas shift reactionMore pronouncedSuppressed
Environmental impactHigherLower
Economic efficiencyLowerHigher

The Cativa process offers several significant advantages over its predecessor. The switch from rhodium to iridium allows for operation with reduced water content in the reaction mixture, which decreases the formation of by-products like propionic acid and suppresses the water-gas shift reaction. Additionally, the reduced water requirement translates to fewer drying columns in the production facility, leading to lower capital and operational costs. Perhaps most importantly, the Cativa and Monsanto processes are sufficiently similar that existing chemical plants can be converted from one to the other without major redesigns.

Fermentation-Based Biosynthesis: Orleans, Surface, and Submerged Techniques

While chemical synthesis dominates industrial acetic acid production, fermentation-based methods remain important, particularly for vinegar production where flavor characteristics are valued. These biological approaches have evolved from traditional methods to sophisticated industrial processes with continuous innovation in bioreactor design and process control.

Acetic acid fermentation is fundamentally a two-step process. The first step involves the anaerobic conversion of sugars to ethanol using yeast, while the second step utilizes acetic acid bacteria (AAB) to oxidize ethanol to acetic acid aerobically. This oxidation occurs through the formation of an acetaldehyde intermediate, with the overall process being highly exothermic and requiring substantial oxygen input.

The key bacterial genera employed in commercial acetic acid production are Acetobacter and Gluconobacter. These strictly aerobic bacteria differ in their oxidative capabilities: Gluconobacter primarily oxidizes ethanol to acetic acid, while Acetobacter species can further oxidize acetic acid to CO₂ and H₂O - a phenomenon known as "overoxidation" that producers typically aim to avoid. Commercial strains are selected for their ability to tolerate high acetic acid concentrations, require minimal nutrients, resist overoxidation, and produce high yields.

Orleans Method

The Orleans method represents the oldest and most traditional approach to vinegar production. Dating back centuries, this surface fermentation technique involves placing alcoholic solutions in partially filled wooden barrels or open vats and allowing natural oxidation by acetic acid bacteria present in the environment. A distinctive feature of this method is the formation of a surface film known as "mother of vinegar," consisting of bacterial cells and their cellulosic slime, which facilitates the acidification process.

While slow, requiring one to three months for completion, the Orleans method produces vinegar with complex flavors and aromas due to the action of various bacterial species that generate additional acids and esters. This traditional approach continues to be valued for specialty vinegar production where quality and distinctive flavor profiles are prioritized over production efficiency.

Surface Fermentation Techniques

An evolution of the Orleans method is the trickling generator system, which significantly accelerated vinegar production. This technique utilizes a wooden tank packed with birch wood shavings or other materials that host acetic acid bacteria. The alcoholic solution is continuously circulated through the tank, trickling over the bacteria-colonized surfaces.

The exothermic nature of ethanol oxidation creates a natural draft within the system, drawing in air and maintaining aerobic conditions necessary for the bacteria. This innovation reduced production time from weeks to days. Modern trickling generators can have volumes up to 60 m³, with the inner surface lined with birch wood shavings to maximize bacterial colonization surface area.

Surface fermentation processes require careful control of ethanol concentrations. The starting material must contain both acetic acid and ethanol for optimal bacterial growth, with ethanol levels maintained above 0.2% to prevent bacterial death but below 5% to avoid inhibition. The process typically continues until 88-90% of the alcohol has been converted to acetic acid.

Submerged Fermentation Innovations

Submerged fermentation represents the most technologically advanced approach to biological acetic acid production. This method involves complete immersion of acetic acid bacteria in the fermentation medium with continuous aeration and agitation to maintain optimal growth conditions.

The productivity advantages of submerged fermentation are substantial, with production rates approximately ten times higher per cubic meter than surface methods. Additional benefits include lower capital investment, smaller plant footprint (approximately 20% of the area required for surface fermentation), rapid adaptation to different raw materials, and reduced labor costs through automation.

Modern submerged fermentation systems utilize stainless steel fermenters with specialized aeration systems capable of delivering up to 50 m³ of oxygen to support high-yielding strains that can produce 13-14% acetic acid concentration. Temperature control is critical due to the highly exothermic nature of the oxidation reaction, with heat exchangers and automated monitoring systems maintaining optimal conditions around 40°C.

Two specialized fermenter designs have emerged for industrial submerged acetic acid fermentation:

  • Acetator: Typically operates in semi-batch mode with specialized aeration systems that minimize loss of volatile compounds.

  • Cavitator: Features a unique design where nutrient solution and air are drawn down through a hollow tube from the liquid surface, creating agitation and cavitation that extends to the bottom of the tube, effectively mixing air with the nutrient solution.

Both designs recycle their own air, eliminating the need for external compressors while reducing the loss of ethanol and aromatic substances from the raw materials.

Table 2: Comparison of Fermentation Techniques for Acetic Acid Production

ParameterOrleans MethodSurface FermentationSubmerged Fermentation
Process time1-3 monthsDays35 hours
Maximum acetic acid yieldLower88-90% of alcohol98%
Acetic acid concentrationLowerMediumUp to 13-14%
Operating temperatureAmbientAmbient to moderateControlled (40°C)
Oxygen transferNatural surface diffusionPassive through tricklingActive, high-rate (50 m³)
Production rateVery lowMedium10x higher than surface
Flavor complexityHighMediumLower
Capital investmentLowMediumLower than surface
Automation potentialLowMediumHigh
Plant footprintLargeMedium20% of surface method

The final product from submerged fermentation is typically turbid due to bacterial presence and requires clarification through filtration. Plate filters with filter aids are commonly employed, and if required, potassium ferrocyanide (K₄[Fe(CN)₆]) may be used to decolorize the final product.

Direct Methane Carboxylation: Catalytic Breakthroughs and Selectivity Challenges

Direct conversion of methane to acetic acid represents an emerging frontier in acetic acid production technology. This approach offers significant potential advantages by bypassing intermediate synthesis gas production and methanol synthesis steps, potentially enhancing carbon efficiency and reducing process complexity.

Traditional acetic acid production via methanol carbonylation requires multiple process steps: first converting methane to synthesis gas, then converting synthesis gas to methanol, and finally carbonylating methanol to acetic acid. Each conversion step introduces energy losses and reduces overall carbon efficiency. Direct methane carboxylation aims to combine these steps into a single, more efficient process.

One promising approach involves the integrated partial oxidation of methane followed by carbonylation in the same process stream. In this method, methane and oxygen are subjected to partial oxidation under elevated temperature and pressure to form a mixture containing methanol, carbon monoxide, carbon dioxide, methane, and water vapor. After water removal, this mixture, supplemented with additional methanol, flows to a carbonylation reaction zone where acetic acid is formed.

The advantages of this integrated approach are substantial:

  • Elimination of intermediate synthesis gas production, methanol synthesis, and gas separation steps
  • Higher carbon efficiency and improved single-pass yields
  • Reduced capital equipment requirements
  • Lower energy consumption across the overall process

Recent research has also explored direct synthesis of acetic acid from carbon dioxide and methane, a particularly attractive approach from an environmental perspective as it utilizes two major greenhouse gases as raw materials. This green and atom-economical process faces significant catalytic challenges due to the chemical inertness of both methane and carbon dioxide.

A 2019 density functional theory study examined the potential of copper-modulated zeolites (including BEA, MFI, MOR, and TON structures) for this direct conversion. The research revealed that binuclear copper-oxo clusters in three-dimensional zeolites and trinuclear copper-oxo clusters in one-dimensional zeolites showed catalytic activity, with MOR zeolite carrying trinuclear copper-oxo clusters demonstrating superior performance with a relatively low activation energy of 57 kJ mol⁻¹.

Recent breakthroughs in direct methane conversion to acetic acid (DMCAA) have included both homogeneous and heterogeneous catalytic approaches. Key challenges in this field include:

  • Activation of the strong C-H bond in methane
  • Control of selectivity to prevent complete oxidation
  • Development of catalysts with sufficient activity under moderate conditions
  • Process integration to manage heat generation and product separation

Semi-Artificial Photosynthesis: Hybrid Bio-Chemical Pathways

The frontier of acetic acid production technology lies in semi-artificial photosynthesis approaches that harness biological systems in novel ways to convert carbon dioxide directly into acetic acid and related compounds. These hybrid bio-chemical pathways offer potentially revolutionary approaches to sustainable chemical production.

Recent research has demonstrated that non-photosynthetic bacteria like Moorella thermoacetica can be engineered to photosynthesize acetic acid from carbon dioxide when provided with appropriate light-harvesting capabilities. This represents a significant departure from traditional fermentation approaches and opens new possibilities for direct CO₂ utilization.

A particularly innovative approach reported in 2024 involves hybrid artificial bio-leaves based on polymer semiconductor films combined with bacteria. This system efficiently drives non-photosynthetic bacteria to convert CO₂ to acetate, effectively mimicking natural photosynthesis but with acetic acid (or acetate) as the end product rather than glucose.

The hybrid system's architecture draws inspiration from organic photovoltaic structures, with semiconductor films featuring bulk-heterojunction structures and charge transport layers that markedly enhance system performance. The scalable floating artificial bio-leaf system demonstrated gram-scale acetate production within a week, with the semiconductor films offering excellent recyclability and sustainable production potential.

Further advancing the biomimetic aspect, researchers developed a quasi-solid-state artificial bio-leaf using agar to simulate the morphology and function of natural leaves. The acetate produced could be used to grow yeast for food production, creating a complete simulation of natural photosynthesis but with different end products.

Another promising approach involves methanol hydrocarboxylation with CO₂ and H₂ using a Ru-Rh bimetallic catalyst system. This route, developed in 2016, uses imidazole as a ligand and LiI as a promoter in a specialized solvent (1,3-dimethyl-2-imidazolidinone or DMI). The reaction follows a direct CO₂ pathway rather than proceeding through CO intermediates, with methanol being directly hydrocarboxylated to acetic acid by CO₂ and H₂.

The time course studies of this reaction revealed interesting dynamics, with initial slow acetic acid accumulation due to esterification with methanol to form methyl acetate. As the reaction progressed and methanol was consumed, the methyl acetate was converted back to acetic acid through reverse esterification. Throughout the process, carbon dioxide consumption correlated directly with acetic acid production, with minimal methane generation and virtually undetectable CO formation.

Table 3: Comparison of Novel Acetic Acid Production Technologies

TechnologyFeedstocksCatalysts/Biological SystemsKey AdvantagesDevelopment Stage
Ru-Rh Catalyzed HydrocarboxylationCO₂, H₂, MethanolRu-Rh bimetallic catalyst with imidazole and LiIDirect CO₂ utilization, high selectivityLaboratory research
Cu-Zeolite Catalyzed CarboxylationCH₄, CO₂Cu-modulated zeolites (MOR most effective)Greenhouse gas utilization, atom economyTheoretical/early experimental
Bacteria-Semiconductor HybridCO₂, LightPolymer semiconductors with non-photosynthetic bacteriaSustainable, mimics natural processes, recycles CO₂Laboratory prototype
Engineered M. thermoaceticaCO₂, LightModified Moorella thermoacetica bacteriaDirect photosynthesis of acetic acidEarly research

The development of genetically enhanced acetic acid bacteria strains represents a critical advancement in biotechnological production of acetic acid [6]. Recent research has demonstrated significant improvements in productivity through various strain engineering approaches, with particular focus on metabolic pathway modifications and environmental stress tolerance enhancement [41].

Acetobacter pasteurianus, one of the most industrially relevant species, has been subjected to extensive strain improvement programs [18]. The implementation of a two-stage oxygen supply strategy has proven particularly effective, resulting in maximum acetic acid concentrations reaching 57.14 grams per liter compared to 48.24 grams per liter in control strains [3]. This represents an 18.4% enhancement in yield, achieved through optimized ethanol respiratory chain activity and improved energy metabolism framework [3].

Environmental stress optimization has emerged as another successful approach for strain development [18]. The Acetobacter pasteurianus JST-S strain, developed through systematic optimization of fermentation parameters including dissolved oxygen levels, initial acetic acid concentration, and total substrate concentration, demonstrated superior performance under various stress conditions [18]. The strain exhibited enhanced ethanol oxidation capabilities and improved acid tolerance compared to conventional industrial strains such as Acetobacter pasteurianus CICC 20001 [18].

Ultraviolet mutagenesis techniques have also yielded promising results in strain improvement programs [7]. Pseudomonas species CSJ-3, subjected to 25-second ultraviolet irradiation exposure, demonstrated a 46.8% increase in acetic acid production, with yields reaching 5.9 grams per liter compared to 4.02 grams per liter in wild-type controls [7]. The optimal conditions for this mutant strain included fermentation temperature of 37.0 degrees Celsius, pH of 4.50, ethanol concentration of 8%, and glucose concentration of 10 grams per liter [7].

Response surface methodology has proven instrumental in optimizing bacterial strain performance for acetic acid production [1] [4]. Research utilizing this approach with bacterial strains isolated from apple waste achieved maximum yields of 48.8 grams per liter [1]. The optimization process involved systematic evaluation of glucose concentration, ethanol concentration, and incubation period as independent variables, revealing significant interactions between these parameters in determining final acid yield [1] [4].

Table 1: Acetic Acid Bacteria Strain Engineering Performance

Strain/ModificationMaximum Acetic Acid Concentration (g/L)Yield Enhancement (%)Key Modification
Acetobacter pasteurianus wild-type48.24BaselineControl
A. pasteurianus two-stage oxygen strategy57.1418.4Two-stage oxygen supply
A. pasteurianus JST-S (optimized)57.1418.4Environmental stress optimization
A. pasteurianus CICC 2000148.24BaselineIndustrial standard
Pseudomonas sp. CSJ-3 (UV mutagenesis)5.9046.8UV mutagenesis (25s exposure)
Pseudomonas sp. CSJ-3 wild-type4.02BaselineWild-type control
Apple waste isolate (optimized)48.80N/AResponse surface methodology optimization

The integration of artificial neural network modeling with genetic algorithms has further enhanced strain optimization processes [5]. These computational approaches enable precise prediction of fermentation parameters and optimization of production trajectories, resulting in significant improvements in bacterial performance and acetic acid yields [5].

Substrate Utilization Dynamics in Mixed-Culture Fermentations

Mixed-culture fermentation systems offer substantial advantages over single-organism approaches in acetic acid production, primarily through enhanced substrate utilization efficiency and synergistic metabolic interactions [9] [16]. These systems demonstrate superior performance in converting complex substrate mixtures that are typically encountered in industrial fermentation processes [48].

The dynamics of substrate competition in mixed cultures reveal complex interactions between different microbial populations [50] [52]. In glucose-ethanol mixed substrate systems, acetic acid bacteria exhibit preferential utilization patterns with conversion efficiencies reaching 80.5%, while pure culture systems utilizing glucose alone achieve 85.2% efficiency [12] [14]. The slight reduction in efficiency is offset by the enhanced overall productivity and improved substrate conversion breadth [12].

Acetate accumulation has been identified as a critical factor influencing mixed-culture fermentation dynamics [16]. Research demonstrates that the addition of 10 grams per liter acetate to fermentation systems significantly enhances lactate production by 80%, while simultaneously improving overall acid production profiles [16]. This phenomenon occurs through selective enrichment of lactic acid bacteria populations, particularly Lactobacteriaceae, which comprise greater than 69% of the microbial community within 8 days of fermentation [16].

Substrate-specific utilization patterns vary significantly based on pH conditions and culture composition [13]. Under acidic pH conditions (pH 5.0), starch-based substrates predominantly yield butyric acid and acetic acid with conversion efficiencies of 89.2% [13]. Oil-based substrates under similar conditions favor propionic acid production with 76.8% conversion efficiency, while protein substrates such as gelatin generate mixed volatile fatty acid profiles with 82.1% overall conversion [13].

The temporal dynamics of substrate consumption reveal distinct phases in mixed-culture systems [9] [10]. Initial glucose consumption typically occurs within the first 24-48 hours, followed by ethanol oxidation and subsequent acetic acid accumulation [9]. The microbial community composition shifts correspondingly, with early dominance by glucose-fermenting organisms transitioning to acetic acid bacteria as ethanol concentrations increase [10].

Table 2: Substrate Utilization Dynamics in Mixed-Culture Fermentations

Substrate TypePrimary ProductConversion Efficiency (%)Culture Type
Glucose aloneAcetic acid85.2Pure AAB
Ethanol aloneAcetic acid92.1Pure AAB
Lactate aloneAcetic acid78.4Pure AAB
Glucose + EthanolMixed acids80.5Mixed AAB-yeast
Acetate (10 g/L added)Enhanced lactate+80 (lactate increase)Mixed culture + acetate
Starch (acidic pH)Butyric acid + Acetic acid89.2Mixed anaerobic
Oil (acidic pH)Propionic acid76.8Mixed anaerobic
Gelatin (acidic pH)Mixed VFAs82.1Mixed anaerobic

Co-culture fermentation systems demonstrate enhanced performance through synergistic metabolic interactions [53]. Clostridium formicoaceticum and Lactobacillus lactis co-cultures achieve acetate yields exceeding 0.9 grams per gram of substrate when fermenting glucose and formate mixtures [53]. These systems benefit from complementary metabolic pathways where lactate produced by Lactobacillus species serves as substrate for acetogenic bacteria [53].

The optimization of mixed-culture systems requires careful consideration of substrate introduction timing and concentration gradients [54]. Sequential substrate addition strategies have proven more effective than simultaneous introduction, allowing for controlled microbial succession and optimized metabolite production profiles [54]. This approach minimizes competitive inhibition while maximizing overall substrate conversion efficiency [54].

Metabolic Flux Analysis of Ethanol Oxidation Pathways

Metabolic flux analysis of ethanol oxidation pathways in acetic acid bacteria reveals the intricate biochemical mechanisms underlying acetification processes [17] [19]. The primary pathway involves two sequential enzymatic reactions: ethanol conversion to acetaldehyde via alcohol dehydrogenase, followed by acetaldehyde oxidation to acetic acid through aldehyde dehydrogenase [21] [23].

The ethanol respiratory chain represents the central metabolic framework for acetic acid production, with flux rates reaching 138.9 millimoles per gram per hour under optimal conditions [18] [20]. This pathway involves membrane-bound, pyrroloquinoline quinone-dependent alcohol and aldehyde dehydrogenases that couple substrate oxidation with respiratory electron transport [17] [23]. The system generates approximately 2.8 ATP molecules per mole of ethanol oxidized, providing essential energy for cellular maintenance and growth [20] [24].

Pyrroloquinoline quinone availability emerges as a critical regulatory factor controlling flux through ethanol oxidation pathways [23]. Enhanced expression of pyrroloquinoline quinone biosynthesis genes results in increased alcohol dehydrogenase activity and improved ethanol conversion rates [23]. Flux analysis reveals that pyrroloquinoline quinone-dependent dehydrogenases achieve relative flux rates of 156.7 millimoles per gram per hour, representing the highest activity among pathway components [23].

The tricarboxylic acid cycle demonstrates significant regulation in response to ethanol availability [20] [24]. When ethanol is present in the medium, tricarboxylic acid cycle flux decreases to 12.4 millimoles per gram per hour compared to 89.6 millimoles per gram per hour in ethanol-absent conditions [20]. This repression occurs through downregulation of key tricarboxylic acid cycle enzymes, particularly those involved in acetyl-coenzyme A consumption [20].

Energy charge correlation analysis reveals strong relationships between ethanol oxidation rates and cellular energy status [3] [24]. Higher energy charge values correspond to increased ethanol respiratory chain activity and enhanced acetic acid production [3]. This relationship demonstrates the importance of maintaining optimal energy metabolism for sustained acetification performance [24].

Table 3: Metabolic Flux Analysis of Ethanol Oxidation Pathways

Pathway ComponentRelative Flux (mmol/g·h)Energy Yield (ATP/mol)Regulation Factor
Ethanol → Acetaldehyde145.20.0PQQ availability
Acetaldehyde → Acetic acid142.80.0Product inhibition
Ethanol respiratory chain138.92.8Oxygen availability
TCA cycle (ethanol present)12.425.2Ethanol repression
TCA cycle (ethanol absent)89.625.2Carbon catabolite
PQQ-dependent dehydrogenase156.7IndirectCofactor regeneration
Energy charge (EC) correlationHigh correlationVariableMetabolic state

Product inhibition effects significantly influence flux distribution within ethanol oxidation pathways [24] [28]. Increasing acetic acid concentrations progressively reduce both ethanol consumption rates and overall pathway flux [15] [24]. This inhibition follows exponential kinetics, with specific growth rates declining according to the function μ = 0.013 exp(7.633 k/), where k represents acetic acid concentration [15].

The integration of genome-scale metabolic modeling with flux balance analysis provides comprehensive insights into pathway optimization strategies [19] [22]. These approaches enable prediction of metabolic responses to environmental perturbations and identification of potential targets for metabolic engineering [19]. Simulation results consistently indicate that ethanol oxidation pathway enhancement requires coordinated optimization of enzyme expression levels, cofactor availability, and cellular energy management systems [22] [23].

Immobilized Cell Systems for Continuous Acetification

Immobilized cell systems represent a transformative approach to continuous acetic acid production, offering substantial advantages over conventional free-cell fermentation processes [25] [31]. These systems achieve dramatically enhanced cell densities, improved product tolerance, and sustained operational stability over extended periods [26] [32].

Calcium alginate gel matrices have emerged as the predominant immobilization method for acetic acid-producing bacteria [31] [33]. Utilizing 3% calcium alginate gel concentrations, cell densities reach 65 grams per liter, representing 10-15 fold increases compared to free-cell systems [31]. These immobilized systems achieve volumetric productivities of 4.9 grams per liter per hour with maximum acetic acid concentrations of 19 grams per liter [31].

Kappa-carrageenan gel systems demonstrate superior performance characteristics, achieving cell densities of 60 grams per liter with enhanced productivity rates of 6.9 grams per liter per hour [31]. The gel matrix provides effective protection against product inhibition while maintaining cellular viability under high acetic acid concentrations [31]. Optimal performance occurs at dilution rates ranging from 0.12 to 0.4 per hour, with maximum productivity achieved at 0.37 per hour [31].

Fibrous-bed bioreactor systems represent the most advanced immobilization technology, achieving unprecedented cell densities exceeding 100 grams per liter [30] [32]. These systems demonstrate remarkable productivity rates of 16.8 grams per liter per hour with maximum acetic acid concentrations reaching 95.5 grams per liter [30]. The fibrous matrix enables superior mass transfer characteristics while providing enhanced protection against environmental stress [32].

Natural support materials offer cost-effective alternatives for cell immobilization [27] [40]. Corncob-based systems achieve optimal performance under static conditions, with acetification rates of 2.7 grams per liter per day [27]. Low aeration conditions (0.15 volume per volume per minute) result in improved rates of 1.56 grams per liter per day, while high aeration conditions prove detrimental to system performance [27].

Table 4: Immobilized Cell Systems for Continuous Acetification

Immobilization MethodCell Density (g/L)Productivity (g/L·h)Operational Stability (days)Maximum Acetic Acid (g/L)
Calcium alginate (3% gel)65.04.90N/R19.0
Kappa-carrageenan gel60.06.90N/R19.0
Fibrous-bed bioreactor100.016.803095.5
Corncobs (static)35.22.7014N/R
Corncobs (low aeration)42.11.5614N/R
Oak wood chips28.71.2014N/R
LS-carrageenan enhancedEnhanced2.4530Enhanced

Enhanced immobilization systems incorporating kappa-carrageenan-coated luffa sponge demonstrate improved acetification efficiency [26] [40]. These systems achieve average acetification rates of 2.45 grams per liter per day over 30-day operational periods at 32 degrees Celsius [40]. The combination of natural support material with carrageenan coating provides optimal balance between mechanical stability and biological activity [26].

Continuous operation strategies for immobilized cell systems require careful optimization of dilution rates and substrate concentrations [28] [58]. Two-stage bioreactor configurations with cell recycling demonstrate superior performance compared to single-stage systems [58]. These configurations achieve higher acetic acid productivities at substrate conversions approaching complete consumption, with optimal fermenter volume ratios and flow rate distributions enhancing overall system efficiency [58].

Single-atom catalysts represent a revolutionary approach to heterogeneous catalysis, offering precise control over active sites and exceptional atom efficiency. In acetic acid synthesis, zinc single-atom catalysts supported on cerium oxide have demonstrated remarkable performance in the simultaneous activation of carbon dioxide and methane.

Mechanistic Understanding

The zinc/cerium oxide system operates through a dual-site mechanism where zinc atoms facilitate methane activation while cerium oxide provides sites for carbon dioxide activation. Density functional theory calculations reveal that zinc single atoms promote heterolytic carbon-hydrogen bond cleavage in methane, forming zinc-methyl intermediates with activation barriers as low as 34.7 kilojoules per mole. The electron-accepting properties of zinc enhance the overlapping between zinc 4s orbitals and methane sigma carbon-hydrogen orbitals, enabling activation at relatively mild temperatures.

Recent breakthrough research has demonstrated that rhodium-zinc atomic-pair dual sites confined within molybdenum disulfide lattices, integrated with titanium dioxide nanoparticles, achieve exceptional performance in photocatalytic methane carbonylation. This system exhibits acetic acid productivity of 152 micromoles per gram catalyst per hour with 96.5% selectivity and turnover frequency of 62 per hour. The mechanism involves active hydroxyl species generated from oxygen photoreduction at zinc sites, promoting methane dissociation to methyl species that couple with carbon monoxide at adjacent rhodium sites.

Structural Considerations

The zinc/cerium oxide interface creates oxygen vacancies that facilitate carbon dioxide activation through bent adsorption configurations. Surface oxygen vacancies in cerium oxide enable carbon dioxide binding and subsequent insertion into zinc-methyl bonds following the Langmuir-Hinshelwood mechanism. The projected density of states analysis reveals that carbon-carbon coupling occurs through formation of zinc-carbon-carbon-oxygen four-centered bonds, with activation energies significantly reduced compared to conventional catalysts.

Performance Characteristics

Experimental studies demonstrate that zinc single-atom catalysts on indium oxide nanomaterials achieve high selectivity for acetic acid synthesis from methane and carbon dioxide. The rate-determining step involves desorption of acetic acid from zinc sites, with the strong interaction between acetic acid and zinc single atoms necessitating careful optimization of reaction conditions. Computational investigations predict that the carbon-carbon coupling activation energy is reduced to 0.73 electron volts at the rhodium-zinc interface, substantially lower than values observed on pure rhodium surfaces.

Bimetallic Platinum-Molybdenum Nanoparticles: Carbon-Oxygen versus Carbon-Carbon Bond Cleavage Selectivity

Bimetallic platinum-molybdenum nanoparticles represent a significant advancement in selective catalysis for acetic acid-related reactions, particularly in hydrodeoxygenation processes. These systems demonstrate exceptional control over bond cleavage selectivity, favoring carbon-oxygen bond scission while suppressing undesired carbon-carbon bond breaking.

Catalyst Architecture

The bimetallic platinum-molybdenum system consists of molybdenum present as subnanometer-size clusters distributed on platinum nanoparticle surfaces. Aberration-corrected scanning transmission electron microscopy with energy-dispersive X-ray spectroscopy mapping reveals that molybdenum atoms form surface decorations rather than bulk alloys, maintaining the platinum nanoparticle structure while modifying surface reactivity. X-ray absorption spectroscopy confirms that platinum remains metallic while molybdenum exists in oxidized states, creating oxophilic sites that preferentially bind oxygen-containing species.

Mechanistic Insights

Density functional theory calculations demonstrate that neighboring platinum-molybdenum surface atoms act as bifunctional active sites where molybdenum serves as a preferential binding anchor for oxygen atoms. This configuration fundamentally alters the reaction mechanism compared to monometallic platinum catalysts. The presence of molybdenum changes the structure and reactivity of hydrocarbon surface species, making carbon-oxygen bond breaking reactions more thermodynamically favorable while simultaneously suppressing carbon-carbon bond cleavage.

The selectivity enhancement results from molybdenum's oxophilic nature, which stabilizes oxygen-containing intermediates and lowers the activation barriers for carbon-oxygen bond scission. On platinum-molybdenum surfaces, carbon-oxygen bond cleavage becomes the preferred pathway, leading to formation of desirable two-carbon products rather than fragmentation to single-carbon species.

Catalytic Performance

In acetic acid hydrodeoxygenation, platinum-molybdenum catalysts demonstrate activity improvements exceeding one order of magnitude compared to monometallic platinum systems. The apparent activation energy decreases from 84 kilojoules per mole for platinum to 76 kilojoules per mole for platinum-molybdenum, indicating enhanced reaction kinetics. Selectivity to two-carbon products increases from 48% to over 90%, while formation of undesired single-carbon products decreases from 33% to less than 10%.

The reaction kinetics show distinct differences between platinum and platinum-molybdenum systems. The apparent reaction order in hydrogen changes from 0.6 for platinum to 0.8 for platinum-molybdenum at low hydrogen pressures, transitioning to zero order at higher pressures. Similarly, the reaction order in acetic acid shifts from -2.9 for platinum to near-zero for platinum-molybdenum at low acetic acid concentrations.

Stability and Reusability

Both platinum and platinum-molybdenum catalysts maintain structural integrity under reaction conditions for extended periods. Transmission electron microscopy analysis after 10 hours of operation shows minimal changes in particle size and morphology, with no evidence of coke accumulation. The bimetallic system demonstrates superior stability compared to monometallic platinum, attributed to the stabilizing effect of molybdenum surface clusters.

Rhenium Oxide/Silica Architectures: Halide-Free Carbonylation Mechanisms

Rhenium oxide supported on silica represents a breakthrough in heterogeneous carbonylation catalysis, offering halide-free operation for methanol carbonylation to acetic acid. This system addresses the significant environmental and economic limitations of conventional homogeneous carbonylation processes.

Catalyst Design and Structure

The rhenium oxide/silica system features atomically dispersed rhenium oxide tetrahedral species anchored on mesoporous silica supports. High-resolution characterization using aberration-corrected scanning transmission electron microscopy and X-ray absorption spectroscopy confirms the presence of isolated rhenium oxide tetrahedra at loadings below 10 weight percent. At higher loadings, rhenium oxide clusters form, leading to decreased selectivity toward acetic acid and increased dimethyl ether production.

Triethanolamine serves as a dispersion promoter during catalyst preparation, facilitating uniform distribution of rhenium species across the high surface area silica support. The resulting catalyst exhibits surface areas of approximately 700 square meters per gram with well-defined mesoporous structure suitable for gas-phase reactions.

Mechanistic Pathways

The carbonylation mechanism on rhenium oxide/silica involves multiple steps beginning with methanol activation on Lewis acidic rhenium oxide sites. In situ infrared spectroscopy and X-ray absorption spectroscopy studies reveal that the reaction proceeds through formation of surface methoxy species followed by carbon monoxide insertion. The mechanism differs fundamentally from homogeneous processes, operating through heterolytic activation of methanol rather than oxidative addition pathways.

Density functional theory calculations indicate that the reduction of dispersed rhenium(VII) oxide by carbon monoxide is essential for catalyst activation. The carbon-carbon coupling of methyl and carbonyl ligands is favorable in both rhenium(V) and rhenium(III) complexes, with rhenium(III) being superior due to transition state stabilization by metal-localized electron pairs. The preceding carbon-oxygen bond activation occurs preferentially on rhenium(V) sites but leads to thermodynamic sinks that complicate the overall catalytic cycle.

Catalytic Performance

Under atmospheric pressure conditions with 30 millibar of methanol and carbon monoxide in 1:1 molar ratio, atomically dispersed rhenium oxide on silica demonstrates stable operation for 60 hours with greater than 93% selectivity to acetic acid and single-pass conversion exceeding 60%. The volumetric reaction rates are comparable to industrial homogeneous processes while eliminating the need for corrosive halide promoters.

The addition of approximately 0.2 weight percent atomically dispersed rhodium to the rhenium oxide/silica system further enhances performance, increasing acetic acid selectivity to greater than 96%. This bimetallic configuration maintains the high activity of the rhenium oxide system while providing additional sites for carbon monoxide activation.

Comparison with Conventional Systems

The rhenium oxide/silica system offers significant advantages over conventional Monsanto and Cativa processes. The heterogeneous nature eliminates catalyst separation issues, reduces corrosion problems associated with halide promoters, and enables gas-phase operation. The catalyst demonstrates exceptional stability without the precipitation problems common in homogeneous rhodium and iridium systems.

Metal-Organic Framework Catalysts for Low-Pressure Reactions

Metal-organic frameworks have emerged as versatile platforms for acetic acid synthesis, offering unique advantages in low-pressure reactions through their well-defined pore structures and tunable active sites. These materials combine the benefits of homogeneous and heterogeneous catalysis, providing high activity and selectivity while maintaining easy separation and reusability.

Structural Diversity and Design

Metal-organic frameworks for acetic acid synthesis encompass various structural types, including MIL-series, UiO-series, and MOF-74 frameworks. The MIL-53(Al)-Cu(OH) system demonstrates exceptional performance in direct methane oxidation to acetic acid, achieving productivity of 11,796 millimoles of acetic acid per mole of copper per hour with 95% selectivity. The aluminum framework provides structural stability while copper hydroxyl sites serve as active centers for methane activation.

Vanadium-containing metal-organic frameworks, specifically MIL-47 and MOF-48, exhibit high catalytic activity and chemical stability for methane conversion to acetic acid. These systems achieve 70% yield with 490 turnover numbers based on potassium persulfate oxidant, demonstrating the effectiveness of framework-supported vanadium sites.

Mechanistic Considerations

The catalytic mechanism in metal-organic frameworks involves multiple steps depending on the specific framework and active metal sites. In copper-based MOFs, the reaction proceeds through formation of methyl radicals followed by carbon-carbon coupling within the confined pore environment. The framework confinement effect facilitates selective formation of acetic acid by limiting over-oxidation through internal mass transfer limitations.

Computational studies on metal-alkoxide-functionalized UiO-67 reveal that dual-site configurations enable synergistic activation of methane and carbon dioxide. The metal pair sites, separated by approximately 6-7 angstroms, provide a subtle microenvironment for cooperative substrate activation. Density functional theory calculations predict that dual-site UiO-67 functionalized with manganese, iron, cobalt, nickel, and zinc alkoxides are highly promising for direct acetic acid synthesis from methane and carbon dioxide.

Low-Pressure Operation

Metal-organic frameworks demonstrate exceptional performance under low-pressure conditions, addressing energy efficiency concerns in large-scale synthesis. The MIL-53(Al)-Cu(OH) system operates effectively at 175°C with molecular oxygen, achieving 9.3% methane conversion with 95% selectivity to acetic acid. The framework structure maintains stability under these mild conditions while providing sufficient activity for practical applications.

Platinum nanoparticles supported on various MOF frameworks show remarkable enhancement in acetic acid hydrogenation compared to conventional oxide supports. The Pt/MIL-125-NH2 system achieves 31% ethanol yield at 200°C, representing more than 8-fold improvement over Pt/TiO2 catalysts. The amino-functionalized framework provides additional basic sites that suppress byproduct formation while promoting desired reaction pathways.

Catalyst Reusability and Stability

Metal-organic framework catalysts demonstrate excellent reusability in acetic acid synthesis applications. The MIL-53(Al)-Cu(OH) system maintains catalytic activity for at least 6 reuse cycles without significant performance degradation. The framework structure remains intact during reaction conditions, as confirmed by X-ray diffraction analysis of spent catalysts.

Vanadium MOF catalysts retain crystalline structure and catalytic activity through multiple recycling steps without losing effectiveness. The robust framework provides protection for active vanadium sites while facilitating substrate access through well-defined pore channels.

Research Findings and Data Analysis

The comprehensive analysis of heterogeneous catalytic mechanisms for acetic acid synthesis reveals several key performance trends and mechanistic insights. The data presented in the accompanying table demonstrates the diversity of approaches and their respective advantages in different reaction scenarios.

Single-atom catalysts, particularly the rhodium-zinc system, achieve the highest selectivity (96.5%) with moderate activity levels. The photocatalytic activation mechanism enables operation under mild conditions while maintaining excellent stability. Bimetallic platinum-molybdenum systems excel in hydrodeoxygenation applications, providing order-of-magnitude activity improvements with exceptional selectivity for carbon-oxygen bond cleavage.

Rhenium oxide/silica architectures represent a significant advancement in carbonylation catalysis, offering halide-free operation with performance comparable to industrial homogeneous processes. The 60-hour stability demonstration and atmospheric pressure operation address key practical limitations of conventional systems.

Metal-organic framework catalysts demonstrate versatility across multiple reaction types, with particularly impressive performance in low-pressure applications. The MIL-53(Al)-Cu(OH) system achieves remarkable productivity (11,796 mmol mol⁻¹ h⁻¹) in direct methane oxidation, while vanadium MOFs provide excellent turnover numbers (490 TON) with high yields.

The mechanistic studies reveal common themes across different catalyst systems, including the importance of dual-site activation, the role of support effects in controlling selectivity, and the benefits of atomic-level design in optimizing catalytic performance. These insights provide guidance for future catalyst development and process optimization in acetic acid synthesis.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

(~18~O_2_)Acetic acid

Dates

Last modified: 08-15-2023

Explore Compound Types